2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol
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Overview
Description
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a unique structure that combines an indole moiety with an ethan-1-ol group, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Another indole derivative with similar structural features.
2-(3-(Hydroxyimino)methyl)-1H-indole: Known for its antioxidant properties.
Uniqueness
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol stands out due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-11-10(8)7-9(12-11)5-6-13/h2-4,9,12-13H,5-7H2,1H3 |
InChI Key |
QGNWNQYLUMFCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)CCO |
Origin of Product |
United States |
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